N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 5-chlorothiophen-2-yl group at the 4-position and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S2/c13-10-2-1-9(20-10)7-6-19-12(14-7)15-11(16)8-5-17-3-4-18-8/h1-2,5-6H,3-4H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTRKYHTOZLVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the thiazole and thiophene derivatives. For instance, 4-chlorothiophen-2-ylamine can be synthesized through the reaction of 4-chlorothiophene with ammonia . The thiazole ring is then formed by reacting the thiophene derivative with a suitable thioamide under cyclization conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions . The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, which can further undergo additional modifications to enhance their pharmacological properties .
Scientific Research Applications
Structure and Composition
The compound features a unique structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 295.75 g/mol. The presence of the chlorothiophene and thiazole moieties is critical for its pharmacological properties.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibit potent anti-inflammatory effects. For instance, compounds derived from thiazole scaffolds have shown significant inhibition of pro-inflammatory mediators in vitro and in vivo.
Case Study: In Vivo Analysis
A study evaluated the anti-inflammatory effects of synthesized thiazole derivatives using carrageenan-induced paw edema models. Compounds showed percentage inhibition rates ranging from 45% to over 60% at various dosages (5 mg/kg to 20 mg/kg), indicating strong anti-inflammatory potential .
Analgesic Properties
In addition to anti-inflammatory effects, these compounds have been investigated for their analgesic properties. They were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in pain pathways.
Case Study: COX Inhibition
The synthesized compounds were tested against COX-1 and COX-2 enzymes, revealing IC50 values that suggest these compounds could serve as effective analgesics. For example, one derivative exhibited an IC50 value of 23.08 μM against COX-1, demonstrating comparable efficacy to standard analgesics .
Anticancer Potential
Emerging research indicates that this compound derivatives may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study: Anticancer Screening
In a recent study, several thiazole derivatives were screened for anticancer activity against various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several thiazole-based derivatives reported in the literature. Key comparisons include:
Notes:
- Unlike the hydrochloride salts in , the target compound lacks ionizable side chains, which may reduce solubility but improve membrane permeability.
Industrial and Commercial Relevance
Suppliers for structurally related compounds (e.g., ) highlight industrial interest in thiazole-carboxamide derivatives. Modifications such as chloro or methoxy groups (as in ) are tailored for specific applications, suggesting the target compound could be optimized for niche therapeutic or agrochemical uses.
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and antifungal properties, supported by recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring and a dioxine moiety, which are known for their biological activity. The molecular formula is , and its molecular weight is 270.71 g/mol.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. The biological evaluation involved enzyme assays targeting cyclooxygenase (COX) and lipoxygenase (LOX) pathways:
- COX Inhibition : The compound showed potent inhibition of COX-2 with an IC50 value ranging from 0.76 to 9.01 μM, which is competitive with standard anti-inflammatory drugs like celecoxib (IC50 = 0.05 μM). Notably, select compounds exhibited selectivity indices (SI) greater than 100, indicating a preference for COX-2 over COX-1 inhibition .
- LOX Inhibition : Inhibition of the LOX pathway was also observed, with some derivatives showing IC50 values of 23.08 μM and 38.46 μM compared to zileuton (IC50 = 11.00 μM) .
Table 1: Summary of Anti-inflammatory Activity
| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | LOX IC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | 0.76 | 15.32 | 23.08 | 42 |
| Compound B | 9.01 | - | 38.46 | 112 |
2. Antibacterial Activity
The antibacterial activity of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited comparable or superior antibacterial effects compared to standard antibiotics such as norfloxacin and chloramphenicol .
Table 2: Antibacterial Activity Results
| Bacterial Strain | Compound A Zone of Inhibition (mm) | Standard Antibiotic Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 12 |
| Escherichia coli | 18 | 16 |
3. Antifungal Activity
In addition to antibacterial properties, the compound was tested for antifungal activity against pathogens like Candida albicans. The results showed effective inhibition at concentrations lower than those required for standard antifungal agents .
Table 3: Antifungal Activity Results
| Fungal Strain | Compound A Minimum Inhibitory Concentration (MIC, µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Candida albicans | 32 | 64 |
Case Studies
A notable study focused on the in vivo anti-inflammatory effects of selected derivatives in animal models. Mice treated with these compounds showed significant reductions in inflammation markers when subjected to carrageenan-induced edema tests .
Another study highlighted the use of molecular docking techniques to predict interactions between the compound and target proteins involved in inflammatory pathways, further supporting its potential therapeutic applications .
Q & A
Basic: What are the recommended synthetic routes for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
Methodological Answer:
- Key Steps :
- Intermediate Preparation : Start with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form hydrazine-carbothioamide intermediates .
- Cyclization : Use iodine and triethylamine in DMF to induce cyclization, releasing atomic sulfur (1/8 S₈) and forming the thiazole-thiadiazole core .
- Purification : Employ column chromatography or recrystallization for isolation.
- Validation : Confirm intermediates and final product via ¹H/¹³C NMR spectroscopy .
Advanced: How can structural modifications optimize the biological activity of this compound?
Methodological Answer:
- Substituent Analysis :
- Activity Testing :
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., NH peaks at δ 12.40–10.10 ppm in ) .
- HRMS : Validate molecular weight (e.g., HRMS in confirmed [M+H]⁺ ions) .
- Melting Point Analysis : Compare observed vs. literature values to assess purity (e.g., analogs in had sharp melting ranges like 244–245°C) .
Advanced: How can environmental fate studies be designed for this compound?
Methodological Answer:
- Experimental Framework :
- Physicochemical Properties : Measure logP, solubility, and hydrolysis rates under varying pH/temperature .
- Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in soil/water systems .
- Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) across trophic levels .
- Long-Term Monitoring : Implement longitudinal studies (e.g., 5–10 years) to assess bioaccumulation risks .
Basic: What are the common pitfalls in interpreting NMR data for this compound?
Methodological Answer:
- Challenges :
- Validation : Cross-reference with computed chemical shifts (DFT) to confirm assignments .
Advanced: How to resolve contradictions in biological assay data for analogs?
Methodological Answer:
- Root-Cause Analysis :
- Statistical Approaches :
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- Critical Measures :
Advanced: How to integrate theoretical frameworks into SAR studies?
Methodological Answer:
- Conceptual Strategies :
- Guiding Principles : Link hypotheses to medicinal chemistry theories (e.g., lock-and-key vs. induced-fit models) .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Recommendations :
- Stability Testing : Monitor via HPLC at 0, 3, and 6 months to establish shelf life .
Advanced: How to design a high-throughput screening (HTS) pipeline for derivatives?
Methodological Answer:
- Workflow Design :
- Library Synthesis : Use parallel synthesis (e.g., 96-well plates) to generate analogs with diverse substituents .
- Automated Assays : Implement robotic liquid handling for cytotoxicity (MTT) and target-binding (FRET) screens .
- Hit Validation : Confirm active compounds with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
